N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CCG-1423 was first discovered as a compound that inhibited the activity of Rho GTPases, which are key regulators of the cytoskeleton and cell migration. Since then, it has been shown to have potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders.
Mechanism of Action
CCG-1423 inhibits the activity of Rho GTPases by binding to their guanine nucleotide exchange factors (GEFs). This prevents the exchange of GDP for GTP, which is necessary for Rho GTPases to become activated and regulate cytoskeletal dynamics and cell migration.
Biochemical and physiological effects:
CCG-1423 has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell proliferation, migration, and invasion; anti-inflammatory effects; reduction in smooth muscle cell proliferation; and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of CCG-1423 is its specificity for Rho GTPases, which allows for targeted inhibition of these proteins without affecting other cellular processes. However, one limitation of CCG-1423 is its relatively low potency, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on CCG-1423. One area of interest is the development of more potent analogs of CCG-1423 that can be used in clinical settings. Another area of interest is the investigation of the potential of CCG-1423 as a therapeutic agent for neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of CCG-1423 on Rho GTPases and other cellular processes.
Synthesis Methods
The synthesis of CCG-1423 involves a multi-step process that starts with the reaction of 4-chlorophenol with 4-nitrophenyl chlorothionoformate to form 4-(4-chlorophenoxy)phenyl thionocarbonate. This intermediate is then reacted with 2-fluorobenzoyl chloride to form CCG-1423.
Scientific Research Applications
CCG-1423 has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to inhibit cancer cell proliferation, migration, and invasion by targeting Rho GTPases. In addition, CCG-1423 has been shown to have anti-inflammatory effects and can protect against cardiovascular disease by reducing smooth muscle cell proliferation. Furthermore, CCG-1423 has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O2S/c21-13-5-9-15(10-6-13)26-16-11-7-14(8-12-16)23-20(27)24-19(25)17-3-1-2-4-18(17)22/h1-12H,(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGHAMGYPDHKFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367656 |
Source
|
Record name | STK029494 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-fluorobenzamide | |
CAS RN |
6401-86-1 |
Source
|
Record name | STK029494 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.